N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
- The thiazole ring (1,3-thiazol-2-yl) contributes to its heterocyclic nature.
- The tetrahydropyridazine ring (3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl) adds further complexity.
Properties
Molecular Formula |
C16H20N4O2S2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C16H20N4O2S2/c1-16(2,3)12-9-24-15(17-12)18-13(21)7-20-14(22)6-10-8-23-5-4-11(10)19-20/h6,9H,4-5,7-8H2,1-3H3,(H,17,18,21) |
InChI Key |
RVOQODDTAXRBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=C3CSCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Thiazole Synthesis: The thiazole moiety can be synthesized via cyclization of 4-tert-butylthiosemicarbazide with α-haloketones or α-haloesters.
Tetrahydropyridazine Formation: The tetrahydropyridazine ring can be constructed through a multistep process involving cyclization and oxidation.
Chemical Industry: Compound X is produced on a larger scale using efficient synthetic routes. These methods ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring yields the corresponding amine.
Substitution: Halogenation or alkylation reactions occur at different positions.
Common reagents include:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., Br₂, Cl₂) or alkylating agents (e.g., alkyl halides).
Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in:
Medicine: It exhibits potential as an antimicrobial agent due to its heterocyclic structure.
Chemical Biology: Researchers explore its interactions with enzymes and receptors.
Industry: It may serve as a precursor for other compounds.
Mechanism of Action
Targets: Compound X likely interacts with specific enzymes or receptors.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Compound X’s intricate structure sets it apart.
Similar Compounds: Related compounds include thiazoles, pyridazines, and their derivatives.
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring and a tetrahydrothiopyrano-pyridazin moiety. Its molecular formula is , and it has a molecular weight of approximately 372.48 g/mol. The presence of the thiazole ring contributes to its biological activity as it is known for various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been tested against various bacterial strains. In one study, compounds with similar thiazole structures demonstrated minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against Gram-positive bacteria like Enterococcus faecalis and Gram-negative bacteria .
| Bacterial Strain | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
|---|---|---|
| Enterococcus faecalis | 100 | 25 |
| Staphylococcus aureus | 200 | 50 |
| Escherichia coli | 300 | 50 |
Antifungal Activity
The antifungal efficacy of thiazole derivatives has also been documented. For example, certain compounds showed notable activity against Candida albicans with pMIC values between 3.92 and 4.01 mM . This suggests that modifications in the chemical structure can enhance antifungal properties.
| Fungal Strain | pMIC (mM) | Reference Drug pMIC (mM) |
|---|---|---|
| Candida albicans | 3.92 - 4.01 | 1.0 |
| Aspergillus niger | 4.01 - 4.23 | 0.5 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, studies have shown that it can induce apoptosis in HeLa cells with an IC50 value of around 10 μg/mL . This indicates potential as an anticancer agent.
The biological activities of this compound are attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Cell Membrane Disruption : It could affect the integrity of microbial cell membranes leading to cell lysis.
- Apoptosis Induction : It may activate apoptotic pathways in cancer cells through caspase activation.
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
-
Study on Antimicrobial Properties : A recent investigation into the antimicrobial effects of thiazole derivatives demonstrated their efficacy against resistant strains of bacteria.
- Methodology : Agar well diffusion method was employed to assess antimicrobial activity.
- Findings : Compounds exhibited significant zones of inhibition compared to standard antibiotics.
-
Cytotoxicity Assessment in Cancer Research : In vitro studies on various cancer cell lines revealed that compounds similar to this compound showed promising results in reducing cell viability.
- Cell Lines Tested : HeLa and MCF7 cells.
- Results : Induced apoptosis was confirmed through flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
